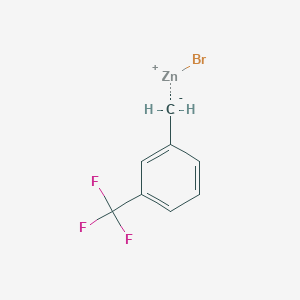

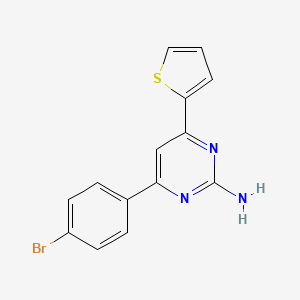

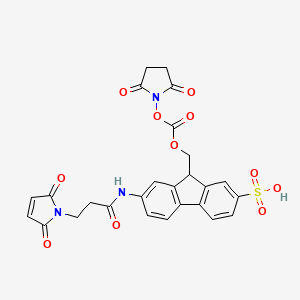

![molecular formula C30H22N2O3 B6316860 (4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98% CAS No. 246040-77-7](/img/structure/B6316860.png)

(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98% (hereafter referred to as DBFDPO) is a novel organic compound with a range of applications in scientific research. It is a symmetrical, non-aromatic, hydrophobic molecule composed of two benzofuran moieties connected by a central 4,5-dihydro-4-phenyloxazole ring. DBFDPO has been studied for its potential to act as a photosensitizer, fluorescent dye, and antioxidant. In

Scientific Research Applications

Catalysis and Asymmetric Reactions

The trans-chelating bis(oxazoline) ligands, like (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline), have been demonstrated to effectively coordinate metal ions, forming C2-symmetric complexes. These complexes are highly effective in catalyzing a variety of asymmetric reactions, including highly enantioselective Diels-Alder (DA) reactions. The significance of this research lies in the potential application of these catalytic systems in the development of new, efficient, and selective synthetic pathways for the production of chiral molecules, which are crucial in the pharmaceutical industry (Itoh & Sibi, 2018).

Organic Synthesis

In the realm of organic synthesis, dibenzofuran derivatives have been explored for the synthesis of novel ligands. For instance, the synthesis of (R,R)‐4,6‐Dibenzofurandiyl‐2,2′‐Bis(4‐Phenyloxazoline) – a novel tridentate ligand – illustrates the compound's utility in constructing complex molecular architectures. This particular synthesis highlights the compound's role in facilitating the formation of chiral Lewis acid catalysts, which are valuable in organic synthesis for inducing stereoselectivity in various reactions (Iserloh et al., 2003).

Material Science and Luminescence

Research into the structural diversity and luminescence of novel compounds has also seen the application of dibenzofuran and oxazole derivatives. These studies are fundamental for the development of new materials with potential applications in optoelectronics, including organic light-emitting diodes (OLEDs) and other photonics technologies. The exploration of these compounds' photophysical properties can lead to the design of materials with enhanced luminescence and electronic properties, catering to the needs of advanced technological applications (Rogozhin et al., 2022).

Mechanism of Action

Mode of Action

It is known that dibenzo[b,d]furan compounds can interact with their targets through π-conjugation . This interaction can extend the π-conjugation length and suppress vibrational relaxation, resulting in specific emission properties .

Biochemical Pathways

Dibenzo[b,d]furan compounds are known to be involved in electroluminescence processes .

Result of Action

It is known that dibenzo[b,d]furan compounds can exhibit specific emission properties due to their interaction with targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that dibenzo[b,d]furan compounds possess high thermal stability , which could potentially influence their action and stability in different environments.

properties

IUPAC Name |

(4S)-4-phenyl-2-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N2O3/c1-3-9-19(10-4-1)25-17-33-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)35-27(21)23)30-32-26(18-34-30)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2/t25-,26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAUPJHAAOZVLV-CLJLJLNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B6316804.png)

![5-Phenethyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316867.png)

![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)